Home > Products > Screening Compounds P116627 > 4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine -

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Catalog Number: EVT-5046292
CAS Number:
Molecular Formula: C24H25FN4
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic Acid (1)

  • Compound Description: This compound is a potent inhibitor of dihydrofolate reductase (DHFR) and exhibits strong antitumor activity. It demonstrates significant potency against various tumor cell lines, including P388 (MTX-sensitive and MTX-resistant), colon 26, and KB, surpassing methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM) in inhibiting tumor cell growth after 72 hours of drug exposure. []
  • Relevance: This compound shares the core structure of 6,7-dihydro-5H-cyclopenta[d]pyrimidine with the target compound, 4-[4-(3-fluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The presence of a substituted propyl chain at the 5-position of the cyclopenta[d]pyrimidine ring in both compounds further emphasizes their structural similarity. []
  • Compound Description: This series of compounds represents structural modifications of compound 1, aiming to investigate the impact of bridge alterations and heterocyclic benzoyl isosters on DHFR inhibition and antitumor activity. [] These modifications involve variations in the bridge connecting the cyclopenta[d]pyrimidine core to the benzoyl group, such as:
    • Low alkyl substituted trimethylene bridges (e.g., a 10-methyl derivative). []
    • Isosterically modified bridges (ethyleneoxa, ethyleneamino, and N-alkylated derivatives). []
    • Replacement of the benzene ring with heterocyclic isosters (indole, indoline, thiophene). []
  • Relevance: These compounds are structurally related to 4-[4-(3-fluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine as they share the core 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine structure. The exploration of different substituents and modifications around this core provides insights into structure-activity relationships within this class of compounds. []

(S)-7-(4-Fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481)

  • Compound Description: This compound is a potent γ-secretase modulator (GSM) that selectively reduces amyloid-β peptide (Aβ) production, particularly Aβ1-42, implicated in Alzheimer’s disease (AD). It demonstrates dose- and time-dependent activity in vivo, consistently decreasing Aβ1-42 and Aβ1-40 levels while increasing shorter Aβ peptides like Aβ1-38 and Aβ1-37 across various species, including humans. []
  • Relevance: Both BMS-932481 and the target compound, 4-[4-(3-fluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, belong to the 6,7-dihydro-5H-cyclopenta[d]pyrimidine class. This shared core structure, along with the presence of aromatic substituents at the 2-position and nitrogen-containing groups at the 4-position, highlights the structural similarities and potential for analogous biological activity. []

(S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene (BMS-986133)

  • Compound Description: Similar to BMS-932481, this compound is another potent γ-secretase modulator (GSM) exhibiting dose- and time-dependent activity in reducing Aβ1-42 and Aβ1-40 levels while increasing shorter Aβ peptides. Its pharmacological effects are consistent across various species, including rats, dogs, monkeys, and humans, supporting its potential as a therapeutic agent for AD. []
  • Relevance: While BMS-986133 incorporates the cyclopenta[d]pyrimidine moiety within a larger fused ring system, its structural resemblance to the target compound, 4-[4-(3-fluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, lies in the presence of a cyclopenta[d]pyrimidine scaffold with aromatic and nitrogen-containing substituents. [] This structural similarity suggests a potential for shared pharmacological activities or mechanisms.
  • Compound Description: This series of compounds, encompassing 20 novel structures, was designed and synthesized to investigate their potential as anti-glioblastoma therapeutics. The design process focused on the relatively unexplored 6,7-dihydro-5H-cyclopenta[d]pyrimidine core, aiming for structural diversity. [] Preliminary screening identified six compounds (F2, F3, F5, F7, F15, and F20) exhibiting significant cytotoxicity against the U87-MG glioblastoma cell line, with F2 and F7 showing particularly high potency (IC50 < 10 μM). []
  • Relevance: These compounds share the core structure of 2-phenyl-4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine with the target compound. [] The presence of diverse substituents at the 2- and 4-positions within this series provides insights into structure-activity relationships related to anti-glioblastoma activity. [] The high potency observed for some compounds suggests that the target compound, with its specific 4-(piperazinyl) substituent, might also exhibit anti-glioblastoma properties.

Properties

Product Name

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

IUPAC Name

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Molecular Formula

C24H25FN4

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C24H25FN4/c25-20-9-4-6-18(16-20)17-28-12-14-29(15-13-28)24-21-10-5-11-22(21)26-23(27-24)19-7-2-1-3-8-19/h1-4,6-9,16H,5,10-15,17H2

InChI Key

YOCWRTNLNPMDNX-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C(N=C2N3CCN(CC3)CC4=CC(=CC=C4)F)C5=CC=CC=C5

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCN(CC3)CC4=CC(=CC=C4)F)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.